C1 vs. C2 Symmetry: Impact on Chiral Induction
The unsymmetrical 1,2'-linkage confers C1 symmetry to (1,2'-binaphthalene)-1,2'-diamine, whereas the widely used 1,1'-binaphthyl-2,2'-diamine (BINAM) possesses C2 symmetry [1]. This topological distinction fundamentally alters the coordination sphere of derived metal complexes. Studies on unsymmetrical binaphthyl-diamine-based ligands demonstrate that the lack of C2 symmetry modifies the steric environment and the orientation of chiral information transfer, which can lead to different enantioselectivity outcomes in catalytic reactions compared to their C2-symmetric counterparts [2]. While direct catalytic data for the unsubstituted parent compound is limited in the peer-reviewed literature, the structural difference is a recognized parameter for fine-tuning asymmetric induction and is distinct from symmetric diamines like BINAM.
BINAM: C2 symmetry
| Evidence Dimension | Molecular symmetry |
|---|---|
| Target Compound Data | C1 symmetry (unsymmetrical 1,2'-linkage) |
| Comparator Or Baseline | 1,1'-Binaphthyl-2,2'-diamine (BINAM): C2 symmetry |
| Quantified Difference | Qualitative difference: absence of a C2 rotation axis |
| Conditions | Based on molecular structure and ligand design principles [1] |
Why This Matters
For procurement in asymmetric catalysis research, C1 vs. C2 symmetry dictates the potential for enantioface discrimination; selecting the correct symmetry class is essential for achieving the desired stereochemical outcome.
- [1] Vyskočil, Š., Meca, L., & Kubišta, J. (2000). Synthesis of C2-Symmetrical [1,1'-Binaphthalene]-2,2'-diamines with Additional Chelating Groups Attached to the Nitrogen Atoms as Potential Ligands for Asymmetric Catalysis. Collection of Czechoslovak Chemical Communications, 65(4), 539-548. View Source
- [2] Gavrilov, K. N., Shiryaev, A. A., Chuchelkin, I. V., Zheglov, S. V., Rastorguev, E. A., Davankov, V. A., & Börner, A. (2018). BINOL-derived diphosphoramidites bearing unsymmetrical 1,2-diamine link and their application in asymmetric catalysis. Tetrahedron: Asymmetry, 29(12), 1563-1572. View Source
